![molecular formula C17H23N3O4 B4306179 N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B4306179.png)
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, also known as CTAP, is a compound that has been extensively studied for its potential use in scientific research. CTAP is a selective antagonist of the mu opioid receptor, which is a protein that plays a key role in the transmission of pain signals in the brain. The purpose of
Mechanism of Action
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide works by binding to the mu opioid receptor and blocking its activation by endogenous opioid peptides such as endorphins and enkephalins. By blocking the activation of the mu opioid receptor, N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide effectively reduces the transmission of pain signals in the brain. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has also been shown to have an inhibitory effect on the reward pathway in the brain, which may make it a potential treatment for addiction.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its analgesic and anti-addictive effects, N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in reward signaling. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has also been shown to decrease the release of glutamate, which is an excitatory neurotransmitter that is involved in pain signaling.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in lab experiments is its high selectivity for the mu opioid receptor. This makes it a valuable tool for studying the physiological and biochemical effects of this receptor. However, one limitation of using N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is that it is a relatively new compound, and its long-term effects on animal models are not yet fully understood.
Future Directions
There are a number of potential future directions for N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide research. One area of interest is the potential therapeutic applications of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide in the treatment of pain and addiction. Another area of interest is the development of new analogs of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide that may have improved selectivity or potency for the mu opioid receptor. Additionally, further studies are needed to fully understand the long-term effects of N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide on animal models.
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been used extensively in scientific research to study the role of the mu opioid receptor in pain signaling and addiction. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to be a highly selective antagonist of the mu opioid receptor, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor. N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has also been used in animal studies to investigate the potential therapeutic applications of mu opioid receptor antagonists in the treatment of pain and addiction.
properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11-8-20(9-12(2)24-11)10-17(21)19-14-6-16(23-4)15(22-3)5-13(14)7-18/h5-6,11-12H,8-10H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCMSCHWXMBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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